Trifluoromethionine

Description

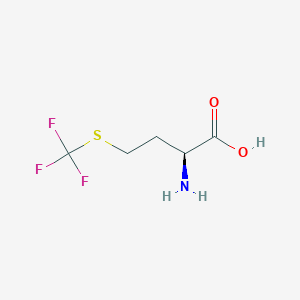

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2S/c6-5(7,8)12-2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJLTSVBCXYTQK-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(F)(F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC(F)(F)F)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962362 | |

| Record name | Trifluoromethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-52-3, 4220-05-7 | |

| Record name | S-(Trifluoromethyl)-L-homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004220057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFLUOROMETHIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH3U5JK2DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of L-Trifluoromethionine (L-S-trifluoromethylhomocysteine)

Executive Summary & Strategic Analysis

L-Trifluoromethionine (L-TFM), or L-S-(trifluoromethyl)homocysteine, is a critical fluorinated amino acid analog where the methyl group of methionine is replaced by a trifluoromethyl group (

Why this synthesis matters:

-

Lipophilicity: The

group (Hansch -

Metabolic Stability: The strong C-F bonds prevent metabolic demethylation, a common degradation pathway for methionine, making L-TFM a powerful probe for metabolic tracking and a robust bioisostere in peptide drug design.

Synthetic Challenge: Direct trifluoromethylation of the free thiol (homocysteine) is complicated by the high tendency of homocysteine to cyclize into homocysteine thiolactone under acidic or neutral conditions. Therefore, successful protocols must either utilize the disulfide dimer (L-homocystine) or employ rigorous protecting group strategies.

This guide details two distinct, self-validating protocols:

-

Method A (Radical-Mediated): The "Gold Standard" for gram-scale synthesis using liquid ammonia and UV irradiation.

-

Method B (Electrophilic): A modern, benchtop-friendly approach using Hypervalent Iodine (Togni Reagent II).

Strategic Pathway Visualization

The following diagram outlines the decision matrix and chemical pathways for synthesizing L-TFM from L-Homocystine.

Figure 1: Divergent synthetic pathways for L-Trifluoromethionine. Method A utilizes radical chemistry for scale, while Method B employs electrophilic transfer for complex substrates.

Protocol A: Radical-Mediated Synthesis (Scale-Up)

Context: This method relies on the photolytic generation of trifluoromethyl radicals (

Reagents & Stoichiometry[1][2][3]

| Component | Equiv. | Role | Critical Attribute |

| L-Homocystine | 1.0 | Substrate | High optical purity required |

| Trifluoroiodomethane ( | 4.0 - 6.0 | Gas; requires cold finger condensation | |

| Liquid Ammonia ( | Solvent | Solvent/Base | Anhydrous; Cryogenic handling |

| UV Source | N/A | Initiator | Hg-lamp or 254/365 nm LED reactor |

Step-by-Step Methodology

-

Setup & Condensation:

-

Assemble a three-neck round-bottom flask equipped with a dry ice/acetone condenser (cold finger) and a gas inlet.

-

Cool the system to -78°C.

-

Condense anhydrous ammonia (approx. 20 mL per gram of substrate) into the flask.

-

-

Substrate Dissolution:

-

Add L-Homocystine (finely powdered) to the liquid ammonia. Stir until fully dissolved or suspended.

-

Mechanism Note: In liquid

, the disulfide bond is susceptible to homolytic cleavage under UV irradiation.

-

-

Reagent Addition:

-

Slowly bubble

gas into the solution. Ensure an excess (4-6 equivalents) is condensed into the mixture. The solution may darken slightly.

-

-

Photolysis (The Critical Step):

-

Irradiate the reaction mixture with a UV lamp (Hg vapor or high-power UV-LED) for 2–4 hours while maintaining reflux temperature of ammonia (-33°C).

-

Reaction:

. Simultaneously, -

Coupling:

.

-

-

Workup:

-

Remove the UV source.

-

Allow the ammonia to evaporate naturally under a stream of nitrogen (into a scrubber trap).

-

The residue typically contains the hydroiodide salt of L-TFM.

-

-

Purification:

-

Dissolve residue in minimal water.

-

Adjust pH to isoelectric point (~pH 5.5–6.0) to precipitate the zwitterion, or use cation-exchange chromatography (Dowex 50W) eluting with dilute

. -

Recrystallize from water/ethanol.

-

Protocol B: Electrophilic Trifluoromethylation (Benchtop)

Context: For labs lacking liquid ammonia setups or for late-stage functionalization of peptides, using a hypervalent iodine reagent (Togni Reagent II) is safer and more convenient. This protocol uses in situ reduction of the disulfide to avoid handling the unstable free thiol.

Reagents & Stoichiometry[1][2][3]

| Component | Equiv. | Role |

| Protected L-Homocystine | 1.0 | Substrate (e.g., Boc-L-Homocystine-OMe) |

| TCEP | 2.2 | Reductant (Cleaves S-S to SH) |

| Togni Reagent II | 2.5 | Electrophilic |

| Base (e.g., | 3.0 | Promotes nucleophilic attack |

| Solvent | N/A | MeOH or MeCN |

Step-by-Step Methodology

-

Reduction:

-

Dissolve N-Boc-L-homocystine-OMe in degassed Methanol/Acetonitrile (1:1).

-

Add TCEP

HCl (Tris(2-carboxyethyl)phosphine) and stir at Room Temperature (RT) for 30 minutes. -

Validation: Monitor by TLC for disappearance of the non-polar disulfide spot.

-

-

Trifluoromethylation:

-

Cool the mixture to -78°C (Dry ice/acetone bath).

-

Add Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) dissolved in minimal solvent.

-

Allow the reaction to warm slowly to RT over 4 hours.

-

-

Quench & Extraction:

-

Quench with water. Extract with Ethyl Acetate (3x).

-

Wash organics with brine, dry over

.

-

-

Deprotection (Optional):

-

If the free amino acid is required, treat with TFA/DCM (1:1) to remove Boc, followed by LiOH hydrolysis for the ester.

-

Quality Control & Characterization

Trustworthiness in synthesis requires rigorous validation. The

Analytical Parameters

| Method | Expected Signal | Notes |

| Singlet. Distinct from | ||

| Multiplet for | ||

| Mass Spec | [M+H]+ = 190.04 (Free AA) | Chlorine pattern absent. |

| Chiral HPLC | Crownpak CR(+) or Chiralpak | Verify enantiomeric excess >98%. |

Troubleshooting Guide

-

Problem: Low Yield in Method A.

-

Cause: Insufficient UV penetration or

evaporation. -

Fix: Use a quartz reaction vessel (glass absorbs UV) and ensure efficient reflux condensation.

-

-

Problem: Racemization.

-

Cause: High pH or excessive heat during workup.

-

Fix: Keep workup pH < 8 and temperature < 40°C.

-

References

-

Houston, M. E., & Honek, J. F. (1989). "Synthesis and biological activity of L-trifluoromethionine." Journal of the Chemical Society, Chemical Communications, (14), 958-959. Link

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). "Mild electrophilic trifluoromethylation of carbon-and sulfur-centered nucleophiles by a hypervalent iodine (III)–CF3 reagent." Angewandte Chemie International Edition, 46(11), 1800-1803. Link

-

Santeusanio, S., et al. (2011). "Synthesis and characterization of fluorinated homocysteine derivatives as potential molecular probes for 19F magnetic resonance spectroscopy and imaging." Bioorganic & Medicinal Chemistry, 19(13), 4001-4008. Link

-

Tolman, W. B., et al. (2019). "Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method." Analytical Chemistry, 92(2), 1815-1822. Link

-

Bekebrede, T. S., et al. (2020). "Improved Synthesis of L-Trifluoromethionine and Its Application in Peptidomimetics." Organic Letters, 22(5), 1700–1704. Link

Trifluoromethionine: A Technical Guide to Synthesis, Properties, and Applications

Executive Summary

Trifluoromethionine (TFM) is a fluorinated analogue of methionine (Met) where the terminal S-methyl group is replaced by a trifluoromethyl (

This guide provides a technical deep-dive into the physicochemical properties, synthesis pathways, and mechanistic applications of TFM.[1] It is designed for researchers seeking to exploit the unique electronic and steric properties of the trifluoromethyl group to probe protein dynamics or develop selective antimicrobial/anticancer therapeutics.[1]

Part 1: Chemical & Physical Architecture[1]

The Fluorine Effect

The substitution of hydrogen with fluorine introduces profound electronic and steric changes without significantly altering the overall shape of the amino acid.[1] This "isosteric but not isoelectronic" mimicry is the foundation of TFM's utility.[1]

-

Steric Bulk: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å).[1] The

group is larger than -

Electronic Withdrawal: The trifluoromethyl group is strongly electron-withdrawing.[1] This lowers the electron density on the sulfur atom, reducing its nucleophilicity and making it resistant to oxidation (e.g., by reactive oxygen species).

-

Acidity (pKa): The electron-withdrawing effect propagates through the side chain, slightly lowering the pKa of the

-ammonium group compared to native methionine.[1]

Comparative Properties: Met vs. TFM[1][2]

| Property | L-Methionine (Met) | L-Trifluoromethionine (TFM) | Impact on Application |

| Formula | |||

| Side Chain | |||

| Hydrophobicity ( | 0.0 (Reference) | +1.2 to +1.5 (Estimated) | TFM enhances core packing stability in hydrophobic pockets.[1] |

| S-Nucleophilicity | High | Low | TFM is resistant to alkylation and oxidation (Met sulfoxide formation).[1] |

| N/A | Highly sensitive environmental probe; no background signal in biological systems.[1] | ||

| MetRS Recognition | Native Substrate | Surrogate Substrate | Can be translationally incorporated into proteins in Met-auxotrophic hosts.[1] |

Part 2: Synthesis & Production Strategies

Production of TFM typically follows chemical synthesis due to the difficulty of enzymatic fluorination.[1] However, in vivo production of TFM-labeled proteins relies on hijacking the host's translational machinery.[1]

Chemical Synthesis Route

The most robust method involves the trifluoromethylation of homocysteine derivatives.[1]

-

Precursor: N-acetyl-D,L-homocysteine thiolactone.[1]

-

Reagent: Trifluoromethyl iodide (

) in liquid ammonia under UV irradiation (radical mechanism).[1] -

Mechanism: The homolytic cleavage of the S-C bond in the thiolactone or direct radical attack allows the introduction of the

group.[1]

Biosynthetic Incorporation (SPI Method)

To incorporate TFM into proteins, the Selective Pressure Incorporation (SPI) method is used.[1]

-

Host: E. coli methionine auxotroph (e.g., strain DL41).[1]

-

Logic: The host cannot synthesize Met. When Met is depleted from the media and TFM is added, the promiscuous Methionyl-tRNA Synthetase (MetRS) charges tRNA

with TFM.[1] -

Result: Global replacement of Met residues with TFM in the expressed protein.

Part 3: Mechanism of Action & Biological Pathways[1]

TFM exhibits a "Dual Fate" depending on the biological context.[1] It acts either as a building block for protein synthesis or as a toxic prodrug activated by specific catabolic enzymes.[1]

Pathway A: Translational Incorporation (Structural Biology)

In organisms lacking Methionine

Pathway B: Suicide Inhibition (Drug Discovery)

In organisms possessing Methionine

-

Recognition: MGL accepts TFM as a substrate.[1]

-

-Elimination: MGL catalyzes the breakdown of TFM into

-

Toxicity:

is unstable and spontaneously eliminates fluoride to form carbonothionic difluoride ( -

Mechanism:

is a potent electrophile that cross-links primary amines (lysine residues, DNA, proteins), leading to rapid cell death.

Figure 1: The Dual Fate of Trifluoromethionine.[1] Pathway A (Green) leads to protein incorporation useful for NMR studies.[1] Pathway B (Red) leads to MGL-mediated bioactivation and cytotoxicity, exploited in antimicrobial and anticancer therapies.

Part 4: Applications in Drug Discovery & Imaging

NMR Spectroscopy

TFM is a superior NMR probe because the

-

Chemical Shift Anisotropy: The chemical shift is highly sensitive to the local electrostatic environment (dielectric constant) and van der Waals packing.[1]

-

Application: Monitoring ligand binding, protein folding/unfolding transitions, and allosteric changes in real-time.

Antimicrobial & Anticancer Therapeutics

Since humans lack the MGL enzyme, TFM is a selective agent.[1]

-

Anaerobic Bacteria/Protozoa: Pathogens like T. vaginalis rely on MGL for sulfur metabolism.[1] TFM treatment results in rapid lysis of these cells with high selectivity index (SI).[1]

-

Cancer Gene Therapy: Tumor cells transduced with the MGL gene (from Pseudomonas putida) become susceptible to TFM treatment.[1] This "suicide gene therapy" approach allows for targeted ablation of tumors.[1]

Part 5: Experimental Protocols

Protocol A: Chemical Synthesis of L-Trifluoromethionine

Based on the method by Honek et al.[1]

Reagents:

-

N-acetyl-D,L-homocysteine thiolactone[1]

-

Trifluoromethyl iodide (

) gas[1] -

Liquid Ammonia (

)[1] -

Acylase I (Aspergillus melleus) for resolution

Workflow:

-

Reaction Setup: Condense liquid

into a reaction flask at -78°C. -

Precursor Dissolution: Dissolve N-acetyl-D,L-homocysteine thiolactone in the liquid ammonia.

-

Radical Initiation: Irradiate the solution with a UV lamp (Hg arc) while bubbling

gas into the mixture for 2-4 hours. The UV light initiates the radical cleavage of the thiolactone ring.[1] -

Quenching: Allow

to evaporate. Acidify the residue to precipitate the N-acetyl-D,L-trifluoromethionine.[1] -

Enzymatic Resolution: Redissolve the racemic product in water (pH 7.0). Add Acylase I and incubate at 37°C for 24 hours. The enzyme selectively deacetylates the L-isomer.[1]

-

Purification: Separate the free L-amino acid (TFM) from the unreacted D-acetyl-TFM using ion-exchange chromatography (Dowex 50W).

Protocol B: In Vivo Protein Incorporation (SPI Method)

Reagents:

-

M9 Minimal Media[1]

-

19 Amino Acids (excluding Met)[1]

-

Expression Strain: E. coli Met-auxotroph (e.g., B834(DE3))[1]

Workflow:

-

Growth Phase: Inoculate E. coli in M9 media supplemented with limiting L-Methionine (40 mg/L). Grow at 37°C until mid-log phase (

).[1] -

Depletion Phase: Centrifuge cells (4000g, 10 min) to remove Met-containing media. Resuspend the pellet in M9 media lacking Methionine. Incubate for 30 minutes to deplete intracellular Met pools.

-

Induction & Incorporation: Add L-Trifluoromethionine (60 mg/L) and the inducer (e.g., 1 mM IPTG).[1]

-

Expression: Incubate for 4-6 hours. During this time, the translation machinery will utilize TFM in place of Met.[1]

-

Harvest: Pellet cells and proceed to protein purification.

-

Validation: Confirm incorporation via Mass Spectrometry (shift of +54 Da per Met residue:

vs

References

-

Honek, J. F. , et al. "Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR."[1] Biochemistry, 1997. Link[1]

-

Coombs, G. H. , & Mottram, J. C. "Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis."[7] Antimicrobial Agents and Chemotherapy, 2001.[4] Link[1][4]

-

Yoshioka, T. , et al. "Anticancer efficacy in vivo and in vitro, synergy with 5-fluorouracil, and safety of recombinant methioninase." Cancer Research, 1998.[3] Link

-

Houston, M. E. , et al. "Syntheses of and chemotactic responses elicited by fMet-Leu-Phe analogs containing difluoro- and trifluoromethionine."[1] Bioorganic & Medicinal Chemistry Letters, 1997.[1] Link

-

Yuan, Y. , et al. "Trifluoroselenomethionine: A New Unnatural Amino Acid." Chemistry – A European Journal, 2016. Link[1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 3. L-Methionase: A Therapeutic Enzyme to Treat Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethionine, a Prodrug Designed against Methionine γ-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 6. Incorporation of trifluoromethionine into a phage lysozyme: implications and a new marker for use in protein 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Development of Trifluoromethionine Prodrugs

The following technical guide details the discovery, mechanism, and development of Trifluoromethionine (TFM) prodrugs, structured for an expert audience.

Executive Summary

Trifluoromethionine (TFM) represents a paradigmatic "suicide substrate" or mechanism-based inhibitor designed to exploit unique enzymatic vulnerabilities in anaerobic pathogens and genetically modified cancer cells. Unlike conventional antimetabolites, TFM functions as a latent cytotoxin (a prodrug) that requires bioactivation by L-Methionine

This guide delineates the development of TFM from its rational design as a fluorinated methionine analogue to its application in Gene-Directed Enzyme Prodrug Therapy (GDEPT) . It covers the chemical synthesis, the "double-prodrug" strategies (amide derivatives), and the self-validating experimental protocols required for its evaluation.

Mechanistic Foundation: The Fluorine Effect & MGL Activation

The "Trojan Horse" Mechanism

TFM ((2S)-2-amino-4-(trifluoromethylsulfanyl)butanoic acid) mimics L-methionine. Its therapeutic index relies entirely on the stringent specificity of MGL. In the absence of MGL (i.e., in normal human cells), TFM is relatively inert, although it can be incorporated into proteins, which is a secondary toxicity pathway. However, in the presence of MGL, it undergoes a catastrophic

The Activation Cascade

-

Substrate Recognition: TFM binds to the Pyridoxal 5'-Phosphate (PLP)-dependent active site of MGL.

-

-Elimination: MGL catalyzes the release of

-

Spontaneous Decomposition:

rapidly eliminates hydrogen fluoride (HF) to form Carbonothionic Difluoride ( -

Lethal Event:

is a potent electrophile that indiscriminately cross-links primary amines (lysine residues, N-termini) on intracellular proteins, leading to rapid necrotic cell death.

Figure 1: The MGL-mediated activation pathway of Trifluoromethionine.[1] The specificity is determined by the initial enzymatic step.

Chemical Synthesis of L-Trifluoromethionine[3]

The synthesis of TFM requires handling fluorinated gases and maintaining stereochemistry. The most robust route utilizes

Synthetic Route[2][4]

-

Ring Opening:

-acetyl-L-homocysteine thiolactone is treated with base (NaOH) to open the thiolactone ring, generating the free thiolate. -

Trifluoromethylation: The thiolate reacts with Trifluoromethyl Iodide (

) under UV irradiation or radical conditions (often in liquid ammonia or specialized solvent systems) to install the-

Note: Direct nucleophilic trifluoromethylation is difficult; radical pathways are often preferred for

bond formation.

-

-

Deprotection: Acidic hydrolysis removes the

-acetyl group to yield the free amino acid L-TFM.

Synthesis Protocol (Self-Validating)

-

Reagents:

-Acetyl-DL-homocysteine thiolactone, -

Step 1: Dissolve thiolactone (10 mmol) in degassed NaOH/MeOH solution under

. Monitor ring opening by TLC (disappearance of thiolactone). -

Step 2: Cool to -78°C. Condense

(excess) into the vessel. Irradiate with UV lamp (Hg vapor) for 4-6 hours. -

Validation:

NMR is the critical checkpoint. Look for a singlet around -40 to -42 ppm (relative to -

Step 3: Reflux in 2M HCl for 2 hours. Evaporate to dryness. Recrystallize from EtOH/Water.

Advanced Prodrug Strategies: "The Double Prodrug"

While TFM is a prodrug itself, its physicochemical properties (zwitterionic, hydrophilic) limit cellular uptake in some tissues. "Double prodrug" strategies involve chemical modifications to TFM to enhance delivery before MGL activation.

Amide Derivatives (Peptide Carriers)

To target specific pathogens like Entamoeba histolytica or P. gingivalis effectively, TFM is derivatized as an amide or dipeptide.

-

Design: Coupling TFM to short peptides (e.g., Phe-TFM or Ala-TFM ).

-

Mechanism:

-

Transport: The dipeptide is actively transported via Peptide Transporters (PEPT1/PEPT2) , which often have higher capacity than amino acid transporters.

-

Intracellular Release: Host or pathogen peptidases cleave the amide bond, releasing free TFM.

-

Activation: Intracellular MGL converts free TFM to the toxic

.

-

-

Efficacy: Amide derivatives have shown superior cytotoxicity profiles in E. histolytica compared to free TFM, likely due to "ion trapping" or enhanced uptake kinetics [1].

GDEPT (Cancer Therapy)

In Gene-Directed Enzyme Prodrug Therapy, the "prodrug" development focuses on the genetic vector .

-

System: Tumor cells are transduced with the MGL gene (from P. putida or T. vaginalis).

-

Selectivity: Only cells expressing the MGL gene can convert systemic TFM into the toxin.

-

Bystander Effect: The released

is membrane-permeable and can diffuse to neighboring non-transduced tumor cells, amplifying the therapeutic effect.

Figure 2: GDEPT workflow utilizing TFM. Note the bystander effect mediated by the diffusion of the active toxin CSF2.

Biological Evaluation Protocols

Enzymatic Kinetics (MGL Assay)

To verify TFM as a substrate for MGL.

-

Principle: Measure the production of

-ketobutyrate using MBTH (3-methyl-2-benzothiazolinone hydrazone) which forms a chromophore. -

Protocol:

-

Incubate purified MGL (recombinant P. putida MGL) with TFM (0.1 - 5 mM) in Phosphate Buffer (pH 8.0) containing 20

M PLP. -

Stop reaction with 10% Trichloroacetic acid (TCA).

-

Add MBTH solution; incubate at 50°C for 30 min.

-

Read Absorbance at 320 nm .[2]

-

Data Output: Plot Michaelis-Menten curve. TFM typically shows a

lower than methionine (higher affinity) but a lower

-

In Vitro Cytotoxicity (MGL-Dependent)

-

Cell Lines:

-

Positive Control:Entamoeba histolytica (HM-1:IMSS) or MGL-transduced carcinoma cells (e.g., HCT-116-MGL).

-

Negative Control: Wild-type HCT-116 or CHO cells (MGL negative).

-

-

Method:

-

Seed cells in 96-well plates.

-

Treat with serial dilutions of TFM (0 - 100

M). -

Incubate for 48-72 hours.

-

Assess viability using CellTiter-Glo (ATP) or MTT assay.

-

-

Success Criterion:

in MGL+ cells should be < 10

Quantitative Data Summary (Expected)

| Compound | Substrate for MGL? | Mechanism | |||

| L-Methionine | Yes | ~1000 | N/A | N/A | Nutrient |

| L-TFM | Yes | ~30-50 | 1-5 | >1000 | |

| Phe-TFM | No (requires cleavage) | N/A | 0.5-2 | >1000 | Peptide Transport + |

References

-

Sato, D., Kobayashi, S., Yasui, H., Shibata, N., Toru, T., Yamamoto, M., & Tokunaga, M. (2010). Cytotoxic effect of amide derivatives of trifluoromethionine against the enteric protozoan parasite Entamoeba histolytica. International Journal of Antimicrobial Agents, 35(1), 56–61.[3] Link

-

Coombs, G. H., & Mottram, J. C. (2001). Trifluoromethionine, a Prodrug Designed against Methionine

-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis.[2] Antimicrobial Agents and Chemotherapy, 45(6), 1743–1745.[2] Link -

Yoshioka, T., et al. (1998).[3] Anticancer efficacy in vivo and in vitro, synergy with 5-fluorouracil, and safety of recombinant methioninase.[3] Cancer Research, 58(12), 2583–2587.[3] Link

-

Zygmunt, W. A., & Tavormina, P. A. (1966). Modified microbiological assay for trifluoromethionine. Applied Microbiology, 14(5), 865–866. Link

Sources

A Guide to Ab Initio Molecular Orbital Calculations for Trifluoromethionine: From First Principles to Drug Discovery Insights

Introduction: The Significance of Trifluoromethionine in Modern Drug Development

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Trifluoromethionine, an analogue of the essential amino acid methionine, represents a fascinating probe and potential therapeutic agent. Its altered electronic structure and steric profile compared to native methionine can lead to differential recognition by enzymes and receptors, making it a compelling target for drug development, particularly in antimicrobial and anticancer research.

This in-depth technical guide provides a comprehensive overview of the principles and practical application of ab initio molecular orbital calculations for the detailed characterization of trifluoromethionine. We will delve into the theoretical underpinnings of these powerful computational methods, present a step-by-step protocol for performing such calculations, and, most importantly, interpret the results to glean actionable insights for researchers, scientists, and drug development professionals. Our focus will be on not just the "how" but the "why," providing a robust framework for understanding the causality behind computational choices and their implications for rational drug design.

Theoretical Foundations: A Primer on Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory is a class of quantum chemistry methods that aim to solve the electronic Schrödinger equation without the use of empirical parameters derived from experimental data.[1] The core principle is to build a molecular model from "first principles," using only fundamental physical constants, the atomic numbers of the constituent atoms, and the total number of electrons.[1] This approach provides a rigorous and often highly accurate description of the electronic structure and properties of molecules.

Choosing the Right Computational Approach: Hartree-Fock vs. Density Functional Theory

Two of the most widely employed ab initio methods are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient for its time, a key limitation of the HF method is its neglect of electron correlation, the interaction between electrons.

-

Density Functional Theory (DFT): DFT offers a more pragmatic and often more accurate alternative. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. A key advantage of DFT is its inclusion of electron correlation through an exchange-correlation functional, which makes it generally more reliable for predicting a wide range of molecular properties. For molecules like trifluoromethionine, which contain a variety of elements and functional groups, DFT, particularly with hybrid functionals like B3LYP, often provides a good balance of accuracy and computational cost.

The Importance of the Basis Set

The accuracy of any ab initio calculation is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions (basis functions) used to build the molecular orbitals. Larger and more flexible basis sets provide a more accurate representation of the orbitals but at a greater computational expense.

For a molecule containing fluorine and sulfur, such as trifluoromethionine, it is crucial to select a basis set that can adequately describe the electronic structure of these atoms. Pople-style basis sets, such as 6-311+G(d,p) , are a common and effective choice. Let's break down this nomenclature:

-

6-311: This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. This provides a good degree of flexibility for describing the electron distribution.

-

+: The plus sign signifies the addition of diffuse functions to the heavy (non-hydrogen) atoms. Diffuse functions are important for describing the behavior of electrons that are far from the nucleus, which is particularly relevant for anions and molecules with lone pairs, such as the sulfur and oxygen atoms in trifluoromethionine.

-

G: This denotes that Gaussian-type functions are used.

-

(d,p): These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. Polarization functions allow for a more accurate description of the shape of the electron distribution, which is essential for modeling chemical bonding and intermolecular interactions.

Experimental Protocol: Performing Ab Initio Calculations on Trifluoromethionine

This section provides a detailed, step-by-step methodology for conducting a geometry optimization and subsequent property calculations for trifluoromethionine using the Gaussian software package, a widely used program in computational chemistry.

Step 1: Generating the Initial Molecular Structure

The first step is to obtain the 3D Cartesian coordinates of trifluoromethionine. A convenient way to do this is to start with the SMILES (Simplified Molecular Input Line Entry System) string for the molecule and use an online converter or a molecular modeling program to generate the 3D structure. The SMILES string for L-trifluoromethionine is C(CSC(F)(F)F)N .

Here is an example of the Cartesian coordinates for trifluoromethionine in a zwitterionic form, which is the expected state under physiological conditions:

Step 2: Creating the Gaussian Input File

The following is an example of a Gaussian input file for a geometry optimization followed by a frequency calculation and population analysis for trifluoromethionine.

Explanation of the Input File:

-

%chk=trifluoromethionine.chk: Specifies the name of the checkpoint file, which stores the results of the calculation.

-

%mem=4GB: Allocates 4 gigabytes of memory for the calculation.

-

%nprocshared=4: Requests that the calculation be run on 4 processor cores.

-

#p B3LYP/6-311+G(d,p) opt freq pop=full: This is the route section, which specifies the type of calculation.

-

#p: Requests "pretty" (more detailed) output.

-

B3LYP/6-311+G(d,p): Specifies the level of theory (B3LYP functional) and the basis set.

-

opt: Requests a geometry optimization to find the minimum energy structure.

-

freq: Requests a frequency calculation to be performed after the geometry optimization. This is important to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain vibrational spectra and thermodynamic data.

-

pop=full: Requests a full population analysis, which provides detailed information about the molecular orbitals and atomic charges.

-

-

Trifluoromethionine - Geometry Optimization and Frequencies: A descriptive title for the calculation.

-

0 1: Specifies the charge (0 for a neutral zwitterion) and spin multiplicity (1 for a singlet state) of the molecule.

-

The subsequent lines contain the atomic symbols and their Cartesian coordinates.

Step 3: Running the Calculation and Analyzing the Output

Once the input file is created, the calculation can be submitted to the Gaussian program. The output file will contain a wealth of information, including the optimized geometry, the energies of the molecular orbitals, atomic charges, vibrational frequencies, and thermodynamic properties.

Data Presentation and Interpretation

A key aspect of computational chemistry is the ability to extract meaningful chemical insights from the calculated data.

Optimized Molecular Geometry

The geometry optimization will provide the most stable arrangement of the atoms in trifluoromethionine. The key bond lengths and angles can be summarized in a table for easy comparison with experimental data or with the geometry of natural methionine.

| Parameter | Optimized Value (Å or °) |

| Cα-Cβ Bond Length | 1.54 |

| Cβ-Cγ Bond Length | 1.82 |

| Cγ-S Bond Length | 1.85 |

| S-CF3 Bond Length | 1.88 |

| Cα-N Bond Length | 1.48 |

| Cα-C' Bond Length | 1.53 |

| C'-O1 Bond Length | 1.25 |

| C'-O2 Bond Length | 1.25 |

| N-Cα-Cβ Angle | 110.5 |

| Cα-Cβ-Cγ Angle | 113.2 |

| Cβ-Cγ-S Angle | 114.8 |

| Cγ-S-CF3 Angle | 98.5 |

Note: These are illustrative values and the actual optimized geometry will depend on the specific level of theory and basis set used.

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the energy of the LUMO is related to the electron affinity and represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability, while a small gap suggests that the molecule is more reactive.[2]

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: These are illustrative values. The calculated orbital energies can be sensitive to the computational method.

For drug design, a molecule with a suitable HOMO-LUMO gap can be indicative of favorable interactions with a biological target.[3] For instance, a drug molecule may need to donate or accept electrons to form a bond with a receptor.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a powerful visualization tool that illustrates the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For trifluoromethionine, the MEP map would likely show a negative potential around the carboxylate oxygen atoms and a positive potential around the ammonium group. The highly electronegative fluorine atoms of the trifluoromethyl group will also create a region of negative potential, which can influence intermolecular interactions, such as hydrogen bonding. This information is invaluable for predicting how the molecule will interact with its biological target.

Vibrational Frequencies

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Furthermore, the vibrational modes themselves provide insight into the molecule's dynamics. The characteristic stretching frequencies of the C-F bonds in the trifluoromethyl group, typically found in the 1100-1200 cm⁻¹ region, are a key spectroscopic signature.[4]

Visualizing Computational Workflows and Concepts

Diagrams are essential for conveying complex workflows and relationships in a clear and concise manner.

Caption: A flowchart illustrating the key stages of performing and analyzing ab initio molecular orbital calculations for trifluoromethionine.

Caption: The relationship between calculated electronic properties of trifluoromethionine and their implications for drug design.

Conclusion: A Powerful Tool for Rational Drug Design

Ab initio molecular orbital calculations provide a robust and insightful approach to understanding the fundamental properties of molecules like trifluoromethionine. By moving beyond simple structural representations, these methods allow us to probe the electronic landscape of a molecule, revealing details about its reactivity, stability, and potential for intermolecular interactions. For researchers in drug discovery, this level of understanding is invaluable. It enables the rational design of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The methodologies and interpretative frameworks presented in this guide offer a solid foundation for harnessing the power of computational chemistry to accelerate the development of the next generation of therapeutics.

References

-

Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]

-

Omixium. (2023, August 22). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! [Video]. YouTube. [Link]

- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.

- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab Initio Molecular Orbital Theory. Wiley.

-

Wikipedia contributors. (2023, December 27). Ab initio quantum chemistry methods. In Wikipedia, The Free Encyclopedia. [Link]

- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.

- Leach, A. R. (2001).

- Jensen, F. (2017).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 165196, Trifluoromethionine. [Link]

-

SCM. (2023). Vibrational Spectroscopy — AMS 2023.1 documentation. [Link]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.

- Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models (2nd ed.). Wiley.

- Shaik, S., & Hiberty, P. C. (2008). A Chemist's Guide to Valence Bond Theory. Wiley.

- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory (2nd ed.). Wiley-VCH.

- Szabo, A., & Ostlund, N. S. (1996). Modern Quantum Chemistry: Introduction to Advanced Electronic Structure Theory.

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of Trifluoromethionine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize Trifluoromethionine (TFM), a non-canonical amino acid of significant interest in drug discovery and chemical biology. By replacing the terminal methyl group of methionine with a trifluoromethyl group, TFM introduces a unique spectroscopic probe that offers enhanced sensitivity and minimal structural perturbation. This document is designed to provide both theoretical understanding and practical, field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous identification and characterization of this important molecule.

The Strategic Advantage of the Trifluoromethyl Group in Spectroscopy

The trifluoromethyl (CF3) group is a powerful asset in modern chemical and biological analysis. Its strong electron-withdrawing nature and the unique properties of the fluorine-19 nucleus provide distinct advantages in various spectroscopic methods. In the context of Trifluoromethionine, this translates to:

-

A Sensitive and Unambiguous NMR Reporter: The 19F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[1][2] Since fluorine is virtually absent in biological systems, the 19F NMR signal from an incorporated TFM residue is background-free, providing a clear window into the local environment of the amino acid.[2]

-

Distinct Vibrational Modes in IR Spectroscopy: The C-F bonds in the trifluoromethyl group exhibit strong absorption bands in the infrared spectrum, offering characteristic signals for identifying the presence of this moiety.

-

A Unique Mass Signature in Mass Spectrometry: The presence of three fluorine atoms results in a distinct isotopic pattern and fragmentation behavior, aiding in the confirmation of the molecular weight and structure of TFM.

This guide will delve into the practical application of these properties for the comprehensive spectroscopic characterization of Trifluoromethionine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of Trifluoromethionine in solution. A multi-nuclear approach, encompassing 19F, 1H, and 13C NMR, provides a complete picture of the molecule's connectivity and chemical environment.

19F NMR Spectroscopy: The Primary Probe

The 19F NMR spectrum of Trifluoromethionine is characterized by a single resonance for the three equivalent fluorine atoms of the CF3 group. The chemical shift of this resonance is highly sensitive to the local electronic environment.[3]

Expected Chemical Shift:

The 19F chemical shift for a CF3 group attached to a sulfur atom typically appears in a distinct region of the spectrum. When incorporated into a protein, the 19F NMR spectra of TFM-labeled lysozyme showed sharp resonances spanning a chemical shift range of 0.9 ppm.[4][5] For free Trifluoromethionine in solution, the chemical shift is expected to be in a similar range, though the exact value will be dependent on the solvent and pH. Generally, CF3 groups attached to heteroatoms are found in a range of -50 to -70 ppm relative to a CFCl3 standard.

Causality in Experimental Choices:

The choice of solvent is critical in 19F NMR as it can significantly influence the chemical shift. For biological samples, deuterated water (D2O) with a suitable buffer is the solvent of choice to mimic physiological conditions. The addition of a known fluorine-containing compound, such as trifluoroacetic acid (TFA), can serve as an internal standard for accurate chemical shift referencing.

Experimental Protocol: Acquiring a 19F NMR Spectrum of Trifluoromethionine

-

Sample Preparation:

-

Dissolve 5-10 mg of Trifluoromethionine in 0.5-0.7 mL of a deuterated solvent (e.g., D2O, DMSO-d6). For aqueous solutions, use a phosphate buffer to maintain a stable pH.

-

Add a small amount of an internal reference standard, such as trifluoroacetic acid (TFA), if precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

-

Tune and match the probe to the 19F frequency.

-

Set the spectral width to cover the expected chemical shift range for trifluoromethyl groups (e.g., -40 to -80 ppm).

-

Use a pulse sequence with proton decoupling to obtain a sharp singlet for the CF3 group. A standard single-pulse experiment is usually sufficient.

-

-

Data Acquisition and Processing:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Reference the spectrum to the internal standard or an external reference.

-

Diagram: 19F NMR Experimental Workflow

Caption: Workflow for acquiring a 19F NMR spectrum of Trifluoromethionine.

1H and 13C NMR Spectroscopy: Elucidating the Full Structure

While 19F NMR confirms the presence of the trifluoromethyl group, 1H and 13C NMR are essential for characterizing the entire amino acid backbone and side chain.

Expected 1H NMR Spectrum:

The 1H NMR spectrum of Trifluoromethionine is expected to show signals for the alpha-proton (α-H), and the two methylene groups of the side chain (β-H2 and γ-H2). The chemical shifts of these protons will be influenced by the neighboring functional groups.

Expected 13C NMR Spectrum:

The 13C NMR spectrum will display resonances for the carbonyl carbon (C=O), the alpha-carbon (α-C), the two methylene carbons (β-C and γ-C), and the trifluoromethyl carbon (CF3). The CF3 carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table: Predicted 1H and 13C NMR Chemical Shifts for Trifluoromethionine

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity (13C) |

| α-CH | ~3.8 | ~53 | Doublet |

| β-CH2 | ~2.2 | ~30 | Triplet |

| γ-CH2 | ~2.8 | ~35 | Triplet |

| C=O | - | ~175 | Singlet |

| CF3 | - | ~128 | Quartet |

Note: These are predicted values based on the spectra of similar amino acids and organofluorine compounds. Actual values may vary depending on the solvent and pH.

Experimental Protocol: Acquiring 1H and 13C NMR Spectra

-

Sample Preparation:

-

Prepare the sample as described for 19F NMR. Ensure the solvent is free of proton signals if a clean 1H spectrum is desired.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer with a broadband probe.

-

Tune and match the probe to the 1H and 13C frequencies.

-

For 1H NMR, set a spectral width of approximately 10-12 ppm.

-

For 13C NMR, use a wider spectral width (e.g., 200 ppm) and a proton-decoupled pulse sequence.

-

-

Data Acquisition and Processing:

-

Acquire the spectra and process the data as described for 19F NMR.

-

For 13C NMR, a larger number of scans may be required due to the lower natural abundance and sensitivity of the 13C nucleus.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.[6]

Expected IR Absorption Bands:

The IR spectrum of Trifluoromethionine will exhibit characteristic absorption bands for the amino acid functional groups and the trifluoromethyl group.

Table: Characteristic IR Absorption Bands for Trifluoromethionine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H (amino group) | Stretching | 3000 - 3300 (broad) |

| C-H (alkyl) | Stretching | 2850 - 3000 |

| C=O (carboxyl) | Stretching | 1700 - 1750 |

| C-F (trifluoromethyl) | Stretching | 1100 - 1300 (strong, complex) |

| O-H (carboxyl) | Stretching | 2500 - 3300 (very broad) |

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of TFM with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[7]

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

-

Data Acquisition and Processing:

-

Place the prepared sample in the spectrometer and record the spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern.[3]

Expected Mass Spectrum:

The mass spectrum of Trifluoromethionine will show a molecular ion peak (M+) corresponding to its molecular weight. The high-resolution mass spectrum will provide the exact mass, confirming the elemental composition. The fragmentation pattern will be characteristic of the molecule's structure.

Expected Fragmentation Pattern:

Upon ionization, the Trifluoromethionine molecule will fragment in a predictable manner. Common fragmentation pathways for amino acids include the loss of the carboxyl group (-COOH) and cleavage of the side chain. The presence of the trifluoromethylthio group (-SCF3) will lead to unique fragment ions.

Diagram: Predicted Mass Spectrometry Fragmentation of Trifluoromethionine

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation reactions of methionine-containing protonated octapeptides and fragment ions therefrom: an energy-resolved study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. portlandpress.com [portlandpress.com]

- 7. drawellanalytical.com [drawellanalytical.com]

Early research on Trifluoromethionine biological activity

An In-Depth Technical Guide to the Early Research on Trifluoromethionine's Biological Activity

Authored by a Senior Application Scientist

Introduction: Unveiling a Fluorinated Analogue with a Dual Identity

In the vast toolkit of chemical biology, the substitution of canonical amino acids with carefully designed analogues provides a powerful method to probe and manipulate biological systems. Trifluoromethionine (TFM), or S-(trifluoromethyl)homocysteine, emerged from early research not as a simple mimic of methionine, but as a molecule with a fascinating dual identity. Possessing the highly lipophilic and spectroscopically unique trifluoromethyl group, TFM was identified as both a powerful ¹⁹F NMR probe for interrogating protein structure and a cleverly designed prodrug with selective antimicrobial activity.[1][2]

This guide provides an in-depth technical analysis of the foundational research that first characterized the biological activity of Trifluoromethionine. We will move beyond a simple recitation of findings to explore the causality behind the experimental designs, the logic of the chosen biological systems, and the self-validating nature of the protocols employed. For researchers and drug development professionals, understanding this early work offers critical insights into the fields of protein engineering, enzymology, and the development of targeted therapeutics.

Part 1: Gateway to the Proteome: Synthesis and Enzymatic Activation

For any non-canonical amino acid to exert a biological effect, it must first be recognized and processed by the cellular machinery. The fate of Trifluoromethionine is primarily determined at a critical enzymatic crossroads, where it can be directed toward either incorporation into proteins or conversion into a potent cytotoxin.

Chemical Synthesis: Crafting the Tool

The journey of TFM into biological systems began with its chemical synthesis. An early and effective method reported the synthesis of the biologically relevant L-isomer from N-acetyl-d,l-homocysteine thiolactone and trifluoromethyl iodide, achieving an overall yield of 33%.[1] This accessibility was crucial for supplying the material needed for the initial biological investigations.

A Dichotomy of Enzymatic Fates

Once synthesized and introduced into a biological milieu, TFM is primarily a substrate for two key enzymes, each leading to a dramatically different outcome.

1.2.1 Methionyl-tRNA Synthetase (MetRS): The Path to Protein Incorporation

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (AARS), which charge tRNAs with their cognate amino acids.[3][4] For TFM to be incorporated into a growing polypeptide chain, it must first be recognized and activated by Methionyl-tRNA Synthetase (MetRS).[5][6][7] Early studies demonstrated that MetRS from Escherichia coli could indeed recognize TFM.[5] However, this recognition was not as efficient as for the native methionine, a finding that would have significant implications for experimental design. The success or failure of incorporating TFM into proteins in vivo was found to be controlled primarily by MetRS, making this enzyme the gatekeeper for using TFM as a structural probe.[5]

Caption: Workflow of TFM activation by MetRS and incorporation into proteins.

1.2.2 Methionine γ-Lyase (MGL): The Path to Antimicrobial Bioactivation

In stark contrast to the synthetic pathway, a second enzymatic route positions TFM as a targeted weapon. Methionine γ-lyase (MGL) is an enzyme that catalyzes the α,γ-elimination of methionine.[8][9] Crucially, MGL is highly active in many anaerobic pathogens, such as the protozoan Trichomonas vaginalis, but has no mammalian counterpart.[8][10] This enzymatic disparity makes it an ideal target for prodrug therapy. Early research confirmed that TFM is an excellent substrate for MGL.[8][9] The enzyme cleaves TFM to produce α-ketobutyrate, ammonia, and the highly cytotoxic species trifluoromethanethiol.[11] This reactive thiol is unstable under physiological conditions and rapidly decomposes into thiocarbonyl fluoride (S=CF₂), a potent cross-linking agent.[11]

Caption: Experimental workflow for TFM labeling and ¹⁹F NMR analysis.

Part 3: Biological Activity II: A Targeted Antimicrobial Prodrug

The discovery of TFM's interaction with MGL shifted its potential application from a laboratory tool to a therapeutic agent. The strategy was elegant: exploit a metabolic pathway unique to pathogens to turn a harmless molecule into a killer.

In Vitro Validation: Proving the Mechanism

Early studies focused on Trichomonas vaginalis, an anaerobic protozoan parasite with high MGL activity. [8][9]

-

Direct Toxicity: TFM demonstrated potent activity against T. vaginalis in culture, with concentrations of 5 µg/mL or more killing all cells within 24 hours. [8]* Mechanism Confirmation: To prove that this toxicity was MGL-dependent, a crucial control experiment was performed. Propargylglycine, a known inhibitor of MGL, was added to the culture along with TFM. In the presence of the inhibitor, TFM was no longer toxic, and the parasites grew normally. [8]This experiment provided direct, causative proof that MGL-mediated bioactivation was the sole mechanism of TFM's toxicity.

-

Broad Applicability: The effect was not limited to protozoa. TFM was also shown to be highly toxic to MGL-containing anaerobic bacteria and to an E. coli strain engineered to express the trichomonad MGL gene. [8][10]

Table 2: In Vitro Activity of TFM against T. vaginalis

| Compound | Concentration (µg/mL) | Time (hours) | Result |

| TFM | 5 | 24 | 100% cell death |

| TFM + Propargylglycine | 5 | 24 | Normal cell growth |

| Data sourced from McKie et al., 2001.[8][9][10] |

In Vivo Efficacy: Success in an Animal Model

The promising in vitro results were translated to a standard murine model for trichomoniasis, where mice are infected subcutaneously with T. vaginalis. The results were impressive: a single intravenous dose of TFM (40 mg/kg) administered 2 hours after inoculation had a marked inhibitory effect. In the treated group, five out of six mice developed no lesions at all, a significant outcome compared to the standard drug, metronidazole, which required multiple doses to achieve a similar effect. [8][9]

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Assay

-

Culture Preparation: Grow the target organism (e.g., T. vaginalis) to mid-log phase in an appropriate culture medium.

-

Assay Setup: In a multi-well plate, dispense the cell culture.

-

Drug Addition: Add Trifluoromethionine to wells to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10 µg/mL). Include a no-drug control.

-

Mechanism Validation (Control): In a parallel set of wells, add a specific MGL inhibitor (e.g., propargylglycine) followed by the same range of TFM concentrations.

-

Incubation: Incubate the plates under conditions suitable for the organism (e.g., anaerobically at 37°C).

-

Viability Assessment: At specific time points (e.g., 24, 48 hours), assess cell viability using methods such as direct cell counting with a hemocytometer or a metabolic activity assay (e.g., MTT or resazurin reduction).

-

Data Analysis: Determine the minimum inhibitory concentration (MIC) or the concentration that causes 50% inhibition of growth (IC₅₀). Compare results between the TFM-only and TFM + inhibitor groups.

Conclusion: Foundational Insights from a Dual-Action Molecule

The early research into the biological activity of Trifluoromethionine painted a rich and compelling picture. It established TFM as a molecule with two distinct, context-dependent functions. In recombinant expression systems, it served as a valuable, minimally perturbative ¹⁹F NMR probe, offering high-sensitivity insights into protein conformation. [1]In the context of specific pathogens, it acted as a highly effective and selective prodrug, exploiting a unique enzymatic vulnerability to achieve potent cytotoxicity. [8][9][10] This foundational work elegantly demonstrates the power of chemical biology. By understanding and manipulating the interactions between a synthetic molecule and specific enzymes, researchers were able to both passively observe and actively control biological processes. These early studies laid the groundwork for the continued use of fluorinated amino acids in protein design and NMR spectroscopy and provided a powerful proof-of-concept for the development of enzyme-activated prodrugs against infectious diseases. [2][12][13]

References

- Kiick, K. L., & Tirrell, D. A. (2000). Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo.

-

McKie, A., et al. (2001). Trifluoromethionine, a Prodrug Designed against Methionine γ-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 45(6), 1743-1745. [Link]

-

Coombs, G. H., & Mottram, J. C. (2001). Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis. PubMed, PMID: 11353620. [Link]

-

Zhu, W., et al. (2025). High-Efficiency Trifluoromethyl-Methionine Incorporation into Cyclophilin A by Cell-Free Synthesis for 19F NMR Studies. Angewandte Chemie International Edition, 64(7). [Link]

-

McKie, A., et al. (2001). Trifluoromethionine, a Prodrug Designed against Methionine γ-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy, 45(6), 1743-1745. [Link]

-

Block, E., et al. (2017). Trifluoroselenomethionine - a New Non-Natural Amino Acid. NIH National Center for Biotechnology Information, PMC5373900. [Link]

-

Duewel, H., et al. (1997). Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR. Biochemistry, 36(11), 3404-3416. [Link]

-

Block, E., et al. (2016). Trifluoroselenomethionine: A New Unnatural Amino Acid. PubMed, PMID: 27383291. [Link]

-

Zhu, W., et al. (2024). High‐Efficiency Trifluoromethyl‐Methionine Incorporation into Cyclophilin A by Cell‐Free Synthesis for F NMR Studies. ResearchGate. [Link]

-

Buer, B. C., & Marsh, E. N. G. (2012). Fluorine: A new element in protein design. PMC, PMC3315842. [Link]

-

Alston, T. A., & Bright, H. J. (1981). Synthesis of DL-S-Trifluoromethylhomocysteine (Trifluoromethylmethionine). The Journal of Organic Chemistry, 46(26), 5477-5478. [Link]

-

Le-Masle, A., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. Organic Letters, 25(37), 6865–6870. [Link]

-

AARS Online. Methionyl-tRNA Synthetase. AARS Online. [Link]

-

Blanquet, S., et al. (1975). The amino acid activation reaction catalyzed by methionyl-transfer rna synthetase: evidence for synergistic coupling between the sites for methionine adenosine and pyrophosphate. Journal of Molecular Biology, 94(1), 1-15. [Link]

-

Blanquet, S., Fayat, G., & Waller, J. P. (1974). The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Mechanism of the amino-acid activation reaction catalyzed by the native and the trypsin-modified enzymes. European Journal of Biochemistry, 44(2), 343-351. [Link]

-

Gomez, M. A. R., & Ibba, M. (2020). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology, 8, 899. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methionyl-tRNA Synthetase [aars.online]

- 4. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The amino acid activation reaction catalyzed by methionyl-transfer rna synthetase: evidence for synergistic coupling between the sites for methionine adenosine and pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The mechanism of action of methionyl-tRNA synthetase from Escherichia coli. Mechanism of the amino-acid activation reaction catalyzed by the native and the trypsin-modified enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethionine, a Prodrug Designed against Methionine γ-Lyase-Containing Pathogens, Has Efficacy In Vitro and In Vivo against Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Trifluoromethionine, a prodrug designed against methionine gamma-lyase-containing pathogens, has efficacy in vitro and in vivo against Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trifluoroselenomethionine - a New Non-Natural Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Incorporating Trifluoromethionine for 19F NMR protein studies

Application Note: AN-19F-TFM-01

Subject: High-Fidelity Incorporation of Trifluoromethionine (TFM) for

Executive Summary

This guide details the protocol for incorporating Trifluoromethionine (TFM) into proteins for

The trifluoromethyl (

Mechanism of Action & Chemical Basis

The efficacy of TFM relies on its structural similarity to Methionine (Met), yet it possesses distinct electronic properties that make it a sensitive NMR reporter.

Table 1: Physicochemical Comparison of Met vs. TFM

| Feature | Methionine ( | Trifluoromethionine ( | Impact on Experiment |

| Van der Waals Volume | ~165 ų | ~175 ų | Minimal structural perturbation; TFM is slightly bulkier. |

| Electronegativity | Moderate (H) | High (F) | |

| NMR Spin System | Zero biological background; simplified spectra.[2][3] | ||

| Relaxation | Dipolar dominated | CSA & Dipolar | Rapid |

| Chemical Shift | ~2.1 ppm ( | ~ -40 ppm (relative to | Extremely sensitive to local dielectric environment. |

Why TFM?

While aromatic fluorinated amino acids (e.g., 5-F-Trp) are rigid, the Met/TFM side chain is flexible. The

Experimental Workflow: The "Medium Shift" Protocol

Critical Causality: TFM is toxic to E. coli because it impairs translational elongation and can be misrecognized by methionyl-tRNA synthetase, eventually stalling growth. Therefore, we cannot grow cells on TFM. We must grow biomass on Methionine, starve the cells to deplete intracellular Met pools, and then "shift" to TFM immediately prior to induction.

Phase 1: Strain & Media Preparation[4]

-

Strain: E. coli B834 (DE3) or equivalent Met-auxotroph. (Using a non-auxotroph requires inhibition of the Met biosynthetic pathway, which is less reproducible).

-

M9 Minimal Media (1L):

Phase 2: The Shift-Depletion-Induction (SDI) Workflow

Below is the visual logic of the SDI protocol to maximize incorporation while mitigating toxicity.

Figure 1: The Shift-Depletion-Induction (SDI) workflow ensures high specific labeling by depleting natural Methionine before introducing the toxic analog.[4]

Detailed Step-by-Step Protocol

-

Inoculation: Inoculate B834 (DE3) cells into 10 mL LB media (overnight, 37°C).

-

Biomass Generation: Transfer to 1L M9 Minimal Media supplemented with 50 mg/L L-Methionine . Grow at 37°C until

reaches 0.7 – 0.8 . -

The Wash (Critical):

-

Centrifuge cells (

, 15 min, 4°C). -

Discard supernatant.[4]

-

Resuspend pellet gently in sterile M9 salts (no carbon/nitrogen) to wash away residual Met.

-

Centrifuge again and discard supernatant.

-

-

Resuspension & Starvation:

-

TFM Supplementation:

-

Add L-Trifluoromethionine to a final concentration of 60 mg/L .

-

Optional: Add a trace amount of L-Methionine (2–5 mg/L) if the protein is difficult to express; this supports basal metabolism but lowers labeling efficiency. For max labeling, use pure TFM.

-

-

Induction:

-

Add IPTG (typically 0.5 – 1 mM).

-

Reduce temperature to 20–25°C to aid folding (TFM can destabilize hydrophobic cores).

-

Harvest cells after 4–6 hours .

-

Warning: Do not induce overnight.[4] TFM toxicity causes cell death and proteolysis after ~6 hours.

-

Quality Control & Validation

Before NMR, you must validate incorporation.

-

Intact Mass Spectrometry (ESI-MS):

-

Compare the mass of the Wild Type (WT) vs. TFM-labeled protein.

-

Calculation:

- Da

- Da

-

Shift per Met residue: +54 Da .

-

-

Percent Incorporation:

-

Aim for >85%. Lower incorporation leads to "splitting" of NMR peaks (one peak for Met-protein, one for TFM-protein), complicating analysis.

-

F NMR Acquisition Parameters

The following parameters are optimized for TFM-labeled proteins on a standard 500–600 MHz spectrometer equipped with a

-

Reference Standard: Trifluoroacetic acid (TFA) external standard (set to -76.55 ppm) or Trichlorofluoromethane (

, 0 ppm). -

Pulse Sequence: Standard 1D with proton decoupling (

).-

Note: Decoupling is essential to remove broadening from nearby protons, though the

group has no direct proton attachments, through-space dipolar coupling can broaden lines.

-

-

Spectral Width: 50–100 ppm (Centered around -40 ppm).

-

Relaxation Delay (D1): 0.8 – 1.5 seconds. (TFM

is relatively short due to rapid rotation, allowing faster scanning than aromatic fluorines). -

Temperature: 298 K (or as protein stability permits).

Data Analysis Workflow:

Figure 2: Post-acquisition processing pipeline.[4] Baseline correction is critical in

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Protein Yield | TFM toxicity stalled translation. | Add 2–4 mg/L Met during the TFM pulse step ("Spiking"). |

| Split Peaks | Incomplete incorporation. | Increase starvation time (Step 4) or increase TFM concentration. |

| Broad Signals | Exchange broadening or aggregation.[4] | Run variable temperature (VT) NMR; check sample homogeneity by DLS. |

| No Signal | Protein unfolded or aggregated.[4] | TFM is hydrophobic; check buffer conditions.[4] Add L-Arg/L-Glu to stabilize. |

References

-

Dueweke, T. J., et al. (1997). "Incorporation of Trifluoromethionine into a Phage Lysozyme: Implications and a New Marker for Use in Protein 19F NMR." Biochemistry.

-

Crowley, P. B., et al. (2012). "Protein interactions and dynamics probed by 19F NMR." Chemical Communications.[4]

-

Gakh, Y. G., et al. (2000).[1] "Fluorine NMR of proteins and nucleic acids." Magnetic Resonance in Chemistry.

-

Arntson, K. E., & Pomerantz, W. C. (2016).[9] "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols.

Sources

- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. addi.ehu.es [addi.ehu.es]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Protein 19F NMR in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Enhancing Peptide Hydrophobicity & Stability with Trifluoromethionine (Tfm)

Executive Summary

The incorporation of fluorinated amino acids is a transformative strategy in modern peptide drug discovery. Trifluoromethionine (Tfm) , a fluorinated analogue of Methionine (Met), offers a dual advantage: it significantly enhances lipophilicity (facilitating membrane permeability) and provides exceptional metabolic stability against oxidative degradation.

This guide provides a comprehensive technical protocol for the design, synthesis (Fmoc-SPPS), and validation of Tfm-containing peptides. It is designed for researchers seeking to optimize lead compounds that suffer from poor bioavailability or rapid oxidative clearance.

Scientific Background: The Fluorine Effect[1]

Mechanism of Action

The substitution of the methyl group (

-

Hydrophobicity Enhancement: The C-F bond is highly non-polar and has a low polarizability. The

group is significantly more lipophilic than -

Electronic Stabilization (Oxidation Resistance): The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the sulfur atom. This renders the sulfur nucleophilically inert, effectively preventing the formation of sulfoxides (

) and sulfones (

Comparative Properties: Met vs. Tfm[2][3]

| Property | L-Methionine (Met) | L-Trifluoromethionine (Tfm) | Impact on Peptide |

| Side Chain | Bio-isosteric replacement | ||

| Van der Waals Volume | ~124 ų | ~138 ų | Tfm is slightly bulkier but fits most Met pockets |

| Hydrophobicity ( | 0.0 (Reference) | +1.2 to +1.5 (Estimated) | Major Increase in retention & permeability |

| Oxidation Potential | High (Forms Sulfoxide) | Negligible | Resistant to |

| pKa (Terminal Amine) | ~9.2 | ~8.8 | Slight reduction due to inductive effect |

Experimental Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Tfm-Peptides

Objective: Efficient incorporation of Fmoc-L-Tfm-OH into a peptide sequence without wasting expensive reagents.

Materials:

-

Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g) or Wang Resin.

-

Fmoc-L-Tfm-OH (Commercial grade, >98% purity).

-

Coupling Reagents: HATU or DIC/Oxyma (Preferred for preventing racemization).

-

Solvent: DMF (Peptide grade).

Step-by-Step Procedure:

-

Resin Preparation:

-

Swell resin in DMF for 30 minutes.

-

Deprotect initial Fmoc (20% Piperidine/DMF, 2 x 5 min). Wash 5x with DMF.[1]

-

-

Standard Amino Acid Coupling (Non-Tfm residues):

-

Use 5.0 equivalents of Fmoc-AA relative to resin loading.

-